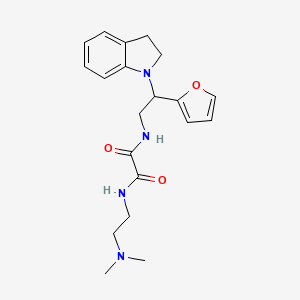

N1-(2-(dimethylamino)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Description

N1-(2-(Dimethylamino)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core flanked by two distinct substituents:

- N2-substituent: A branched alkyl chain incorporating a furan-2-yl ring and an indolin-1-yl moiety, introducing aromaticity and structural complexity.

Its structural analogs, however, are well-documented as umami flavor enhancers (e.g., S336) .

Properties

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[2-(dimethylamino)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-23(2)12-10-21-19(25)20(26)22-14-17(18-8-5-13-27-18)24-11-9-15-6-3-4-7-16(15)24/h3-8,13,17H,9-12,14H2,1-2H3,(H,21,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMBDVMAAAQHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological properties, mechanisms of action, and research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 370.45 g/mol. The compound features a complex structure that includes an oxalamide functional group, a dimethylamino group, and an indoline moiety, which contribute to its reactivity and biological activity.

Preliminary studies suggest that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Receptor Binding : It may interact with various receptors, modulating signaling pathways associated with cell proliferation and apoptosis.

- Antimicrobial Activity : Its structural components suggest potential interactions with microbial targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, likely due to its ability to disrupt cellular membranes or interfere with metabolic pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| In vitro study on cancer cell lines | Induced apoptosis in breast and lung cancer cells; IC50 values ranged from 10 to 25 µM. |

| Antimicrobial testing | Effective against Staphylococcus aureus and Escherichia coli; Minimum Inhibitory Concentration (MIC) values were around 15 µg/mL. |

| Molecular docking studies | Suggested strong binding affinity to the active sites of target enzymes involved in cancer metabolism. |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

This compound is being investigated for its pharmacological properties, particularly in the context of neuropharmacology. Its structure suggests potential interactions with biological targets such as enzymes and receptors involved in neurological functions.

Anticonvulsant Activity

Research has shown that derivatives of oxalamide compounds exhibit anticonvulsant properties. For instance, studies on similar compounds have demonstrated efficacy in mouse models for seizure control, indicating that N1-(2-(dimethylamino)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide may also possess such activity. Compounds with similar structures have been evaluated for their protective indexes in various seizure models, showcasing their potential as new anticonvulsants .

Organic Synthesis

Building Block in Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical reactions, including oxidation and reduction processes. For example, the furan and indole rings can be oxidized or reduced under specific conditions to yield different derivatives, which can be further modified for various applications .

Synthetic Routes

The synthesis typically involves multiple steps starting from indole derivatives and incorporating the furan moiety through coupling reactions. The final oxalamide group is formed via condensation reactions, which can be optimized to enhance yield and purity.

Material Science

Development of New Materials

Given its unique molecular structure, this compound has potential applications in the development of new materials with specific properties. This includes the formulation of polymers or composites that could leverage the compound's chemical characteristics for enhanced performance in various industrial applications.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Potential Applications |

|---|---|---|

| N1-(4-(dimethylamino)phenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide | Contains furan and indoline rings | Anticancer research |

| N1-cyclopentyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide | Unique morpholinoethyl group | Neuropharmacology |

| N1-(3,4-dimethoxyphenyl)-N2-(pyrimidin-5-yl)oxalamide | Pyrimidine ring present | Anticancer activity |

Case Studies

Case Study 1: Anticonvulsant Screening

A focused library of oxalamide derivatives was synthesized to evaluate their anticonvulsant activity using mouse models. Compounds similar to this compound showed promising results with significant protective indexes against induced seizures, indicating a pathway for further pharmacological development .

Case Study 2: Organic Synthesis Applications

In synthetic organic chemistry, compounds with oxalamide functionalities have been used as intermediates to create more complex molecules. The ability to modify the furan and indole components allows chemists to tailor properties for specific applications in pharmaceuticals or materials science .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Key Structural Analogues

The following oxalamide derivatives are structurally and functionally relevant for comparison:

Functional and Metabolic Differences

- Umami Potency: S336 is the most potent umami agonist in this class, with regulatory approval in food products. The dimethylaminoethyl and indolinyl groups in the target compound may alter receptor binding (hTAS1R1/hTAS1R3) compared to S336’s dimethoxybenzyl and pyridyl groups .

- CYP Inhibition : S5456 shows moderate CYP3A4 inhibition (51% at 10 µM), while S336 and other analogs exhibit negligible inhibition (<50%), suggesting that substituent positioning (e.g., 2,3- vs. 2,4-dimethoxybenzyl) influences metabolic interactions .

- 16.100/16.101) have a No-Observed-Effect Level (NOEL) of 100 mg/kg bw/day, with safety margins exceeding 500 million relative to human exposure levels (0.0002 µg/kg bw/day) . Metabolism: Oxalamides are hydrolyzed to carboxylic acids and amines, with substituents affecting hydrolysis rates. For example, pyridyl groups enhance solubility and excretion, while methoxybenzyl groups may slow degradation .

Regulatory Status

- Approved Compounds: S336 (Savorymyx® UM33) is approved globally for reducing monosodium glutamate (MSG) in foods .

- Under Evaluation: N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225) was studied for pharmacokinetics but lacks full regulatory approval .

Q & A

Q. What are the optimized synthetic routes for N1-(2-(dimethylamino)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis involves multi-step reactions:

- Step 1 : Formation of the furan-2-yl intermediate via coupling reactions (e.g., using Pd catalysts for cross-coupling).

- Step 2 : Indole functionalization, often through nucleophilic substitution or Buchwald-Hartwig amination to attach the indolin-1-yl group.

- Step 3 : Oxalamide linkage via condensation of oxalyl chloride with the dimethylaminoethyl and indole-furan intermediates under inert conditions (e.g., dry THF, 0–5°C).

- Optimization : Yield and purity depend on solvent choice (e.g., DMF vs. THF), temperature control (e.g., avoiding >40°C to prevent decomposition), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features distinguish it from analogs?

- Methodological Answer :

- 1H/13C NMR : Key signals include:

- Dimethylamino protons at δ 2.2–2.5 ppm (singlet).

- Furan protons at δ 6.3–7.4 ppm (multiplet).

- Indole NH at δ 8.0–8.5 ppm (broad singlet).

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650–1700 cm⁻¹) and furan C-O-C (~1250 cm⁻¹).

- HRMS : Molecular ion peak at m/z 440.22 (calculated for C23H29N4O3+).

Differentiation from analogs relies on unique shifts from the dimethylaminoethyl group and indole-furan spatial arrangement .

Q. What in vitro assays are recommended for initial screening of biological activity, and what positive controls should be used?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (e.g., ADP-Glo™), with Erlotinib as a control.

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7), with Doxorubicin as a control.

- Binding Affinity : Surface Plasmon Resonance (SPR) for protein-ligand interactions (e.g., BSA or specific receptors).

Note: Solubility in DMSO/PBS must be validated prior to assays .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound across studies be systematically addressed?

- Methodological Answer :

- Data Harmonization : Compare assay conditions (e.g., cell line passage number, serum concentration). For example, IC50 variations in cytotoxicity may arise from differences in incubation time (24 vs. 48 hours).

- Structural Validation : Re-analyze compound purity (HPLC >95%) and stereochemistry (via chiral HPLC or X-ray crystallography), as impurities or racemic mixtures can skew results.

- Meta-Analysis : Use tools like RevMan to pool data from multiple studies, adjusting for variables like dose range and solvent effects .

Q. What mechanistic approaches are suitable for elucidating the compound’s interaction with intracellular targets, such as kinase inhibition?

- Methodological Answer :

- Computational Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase domain). Validate with molecular dynamics simulations (GROMACS).

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stabilization post-treatment.

- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler™) to identify off-target effects.

- Mutagenesis Studies : Introduce point mutations (e.g., T790M in EGFR) to assess resistance mechanisms .

Q. How can rational design of derivatives enhance bioactivity while minimizing toxicity?

- Methodological Answer :

- SAR Analysis : Modify substituents systematically:

- Replace dimethylaminoethyl with morpholinoethyl (improves solubility).

- Introduce electron-withdrawing groups (e.g., -CF3) on the furan ring to enhance target affinity.

- ADMET Prediction : Use SwissADME or ADMETLab to forecast pharmacokinetics and toxicity (e.g., hERG inhibition risk).

- In Vivo Validation : Test lead derivatives in zebrafish xenografts for efficacy and liver enzyme assays (ALT/AST) for hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.